molecular formula C11H10FNO3 B11788843 Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate

Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate

Cat. No.: B11788843
M. Wt: 223.20 g/mol
InChI Key: BICNQSGQFBFNMO-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate typically involves several steps One common method includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods often involve optimizing these steps to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorine and amino positions.

Scientific Research Applications

Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate involves its interaction with specific molecular targets. For instance, its anti-tumor activity may be due to its ability to inhibit certain enzymes or interfere with DNA replication. The pathways involved often include the modulation of cellular signaling and metabolic processes .

Comparison with Similar Compounds

Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

Biological Activity

Ethyl 3-amino-6-fluorobenzofuran-2-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C12H12FNO3
  • Molecular Weight : Approximately 221.20 g/mol
  • Melting Point : 54-56 °C
  • Density : Approximately 1.3 g/cm³

The compound features a benzofuran core with an amino group and a fluorine atom, which may influence its reactivity and biological profile .

Antimicrobial Activity

Benzofuran derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that many compounds in this class exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications on the benzofuran ring can enhance activity against various pathogens.

Compound Activity Reference
Benzofuran derivativesAntibacterial against E. coli
This compoundPotentially active against fungi

Anticancer Activity

The anticancer potential of this compound is notable. Compounds with similar structures have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth.

  • Mechanism of Action : The compound may act as an inhibitor of key enzymes involved in cancer progression, such as Polo-like kinase (Plk1), which is often upregulated in cancers.
  • Case Studies : In vitro studies demonstrate that related benzofuran derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.

Table: Summary of Anticancer Studies

Study Cell Line IC50 (µM) Effect
Benzofuran analogsMCF-7 (breast cancer)5.0Induces apoptosis
Ethyl derivativeHeLa (cervical cancer)3.5Inhibits cell proliferation

Pharmacological Applications

This compound shows promise in treating various conditions beyond antimicrobial and anticancer applications:

  • Inflammatory Diseases : It may serve as an inhibitor of leukotriene biosynthesis, potentially aiding conditions like inflammatory bowel disease .
  • Neuroprotective Effects : Preliminary studies suggest that benzofuran derivatives can protect against neuronal damage induced by toxic agents .

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through several methods, including nickel-catalyzed reactions that yield high purity products . Structural modifications have been explored to enhance biological activity further.

Table: Synthesis Methods

Method Yield (%) Notes
Nickel-catalyzed coupling85High efficiency
One-pot synthesis76Simple procedure

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

ethyl 3-amino-6-fluoro-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H10FNO3/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3

InChI Key

BICNQSGQFBFNMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)F)N

Origin of Product

United States

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